

A Technical Guide to the Spectroscopic Interpretation of 3-Methoxy-5-methylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-5-methylphenol

Cat. No.: B015851

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **3-Methoxy-5-methylphenol** (CAS RN: 3209-13-0), a key intermediate in organic synthesis.^[1] The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

- Systematic Name: **3-Methoxy-5-methylphenol**
- Synonyms: 5-Methoxy-m-cresol, Orcinol monomethyl ether^[2]
- Molecular Formula: C₈H₁₀O₂^[1]
- Molecular Weight: 138.17 g/mol ^[1]

Spectroscopic Data

The structural elucidation of **3-Methoxy-5-methylphenol** is achieved through the combined application of NMR, IR, and MS techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[\[1\]](#)

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.2-6.4	Multiplet	3H	Aromatic Protons (H-2, H-4, H-6)
~4.5-5.5	Singlet (broad)	1H	Phenolic Hydroxyl Proton (-OH)
~3.75	Singlet	3H	Methoxy Protons (-OCH ₃)
~2.25	Singlet	3H	Methyl Protons (-CH ₃)

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Methoxy-5-methylphenol.[\[1\]](#)

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~161	C-O (Methoxy)
~159	C-O (Phenolic)
~141	C-C (Methyl-substituted)
~107	Aromatic CH
~102	Aromatic CH
~99	Aromatic CH
~55	Methoxy Carbon (-OCH ₃)
~21	Methyl Carbon (-CH ₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Methoxy-5-methylphenol.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3600-3200 (broad)	O-H stretch	Phenolic -OH
3100-3000	C-H stretch	Aromatic C-H
2960-2850	C-H stretch	Aliphatic C-H
1600-1450	C=C stretch	Aromatic Ring
1275-1200	C-O stretch	Aryl Ether
1150-1085	C-O stretch	Phenol

Table 3: Characteristic IR Absorption Bands for 3-Methoxy-5-methylphenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[\[1\]](#)

m/z Ratio	Interpretation
138	Molecular Ion $[M]^+$
123	$[M - \text{CH}_3]^+$
109	$[M - \text{CH}_2\text{O} + \text{H}]^+$ or $[M - \text{C}_2\text{H}_5]^+$
107	$[M - \text{OCH}_3]^+$

Table 4: Key Mass Spectrometry Fragmentation

Data for 3-Methoxy-5-methylphenol.[\[3\]](#)

Experimental Protocols

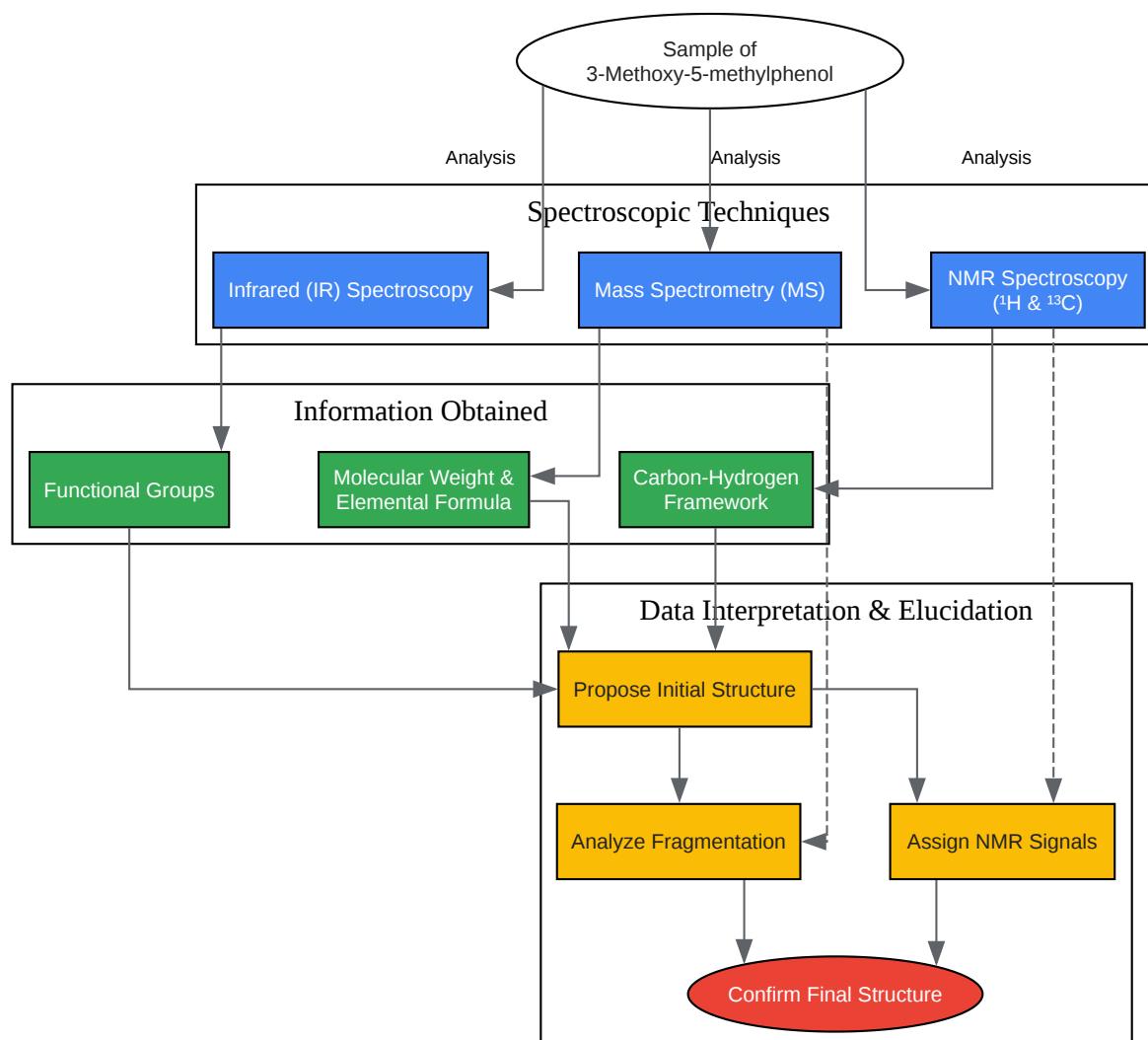
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Instrumentation: A 300 or 400 MHz NMR spectrometer (e.g., Bruker AC-300).[\[3\]](#)[\[4\]](#)
- Sample Preparation: The sample is dissolved in a deuterated solvent, typically Chloroform-d (CDCl_3).[\[5\]](#)
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[\[4\]](#)
- Data Acquisition: Both ^1H and ^{13}C NMR spectra are acquired at room temperature. For ^1H NMR, parameters such as pulse width, acquisition time, and relaxation delay are optimized. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[\[4\]](#)


- Sample Preparation: For solid samples, a KBr disc or nujol mull can be prepared. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CHCl_3) and a thin film cast onto a salt plate (e.g., NaCl or KBr).[3][5]
- Data Acquisition: A background spectrum is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} , and the background is automatically subtracted.

Mass Spectrometry

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for volatile compounds like **3-Methoxy-5-methylphenol**.[1] High-Resolution Mass Spectrometry (HRMS) can be performed using techniques like ESI-QTOF for accurate mass determination.[3]
- GC-MS Protocol:
 - Sample Introduction: A dilute solution of the sample is injected into the GC inlet.
 - Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., SOLGel-Wax).[6] The oven temperature is programmed to elute the components.
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).
 - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like **3-Methoxy-5-methylphenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxy-5-methylphenol | >98.0% Purity | CAS 3209-13-0 [benchchem.com]
- 2. 3-Methoxy-5-methylphenol | 3209-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3-Methoxy-5-Methylphenol | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 3-METHOXY-5-METHYLPHENOL(3209-13-0) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Methoxy-5-methylphenol [webbook.nist.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Interpretation of 3-Methoxy-5-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015851#3-methoxy-5-methylphenol-spectroscopic-data-interpretation-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

